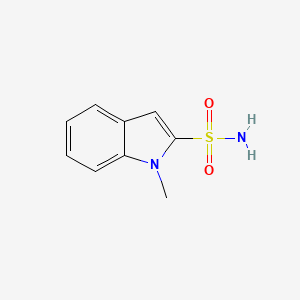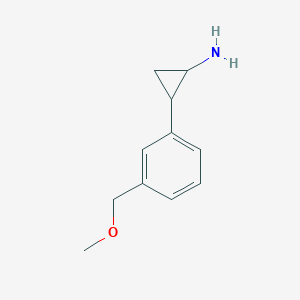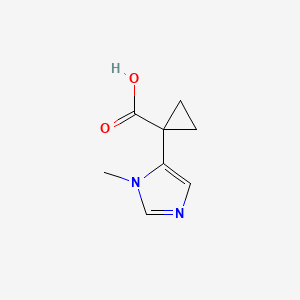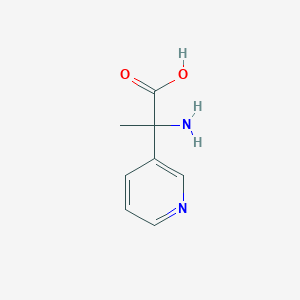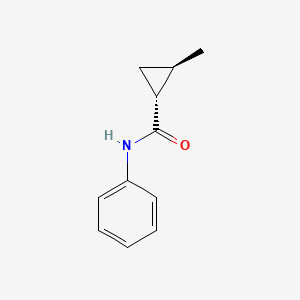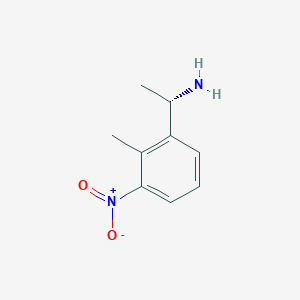![molecular formula C13H17N B13569527 2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
2,3-Dihydrospiro[indene-1,3'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrospiro[indene-1,3’-piperidine] is a heterocyclic compound that features a spiro linkage between an indene and a piperidine ring. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a spiroindane precursor, which is treated with bicyclo[2.2.1]hept-5-en-2-carbaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature, followed by quenching with methanol and purification by high-performance liquid chromatography (HPLC) to yield the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indene or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, although specific drugs based on this compound are not yet available.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- Spiro[indane-1,3’-piperidine]
- Spiro[indene-1,4’-piperidine]
Uniqueness
2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spiro linkage and the combination of indene and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,3'-piperidine] |
InChI |
InChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2 |
Clave InChI |
FWRSLPMGIFSTDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=CC=CC=C32)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
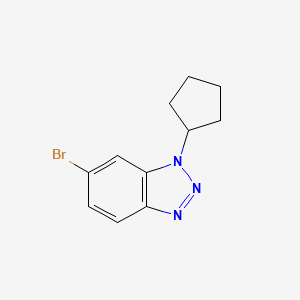
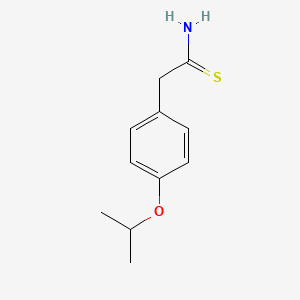
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
